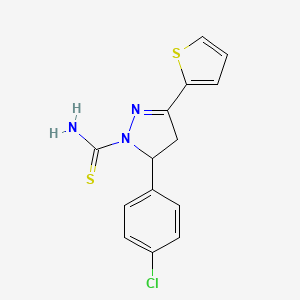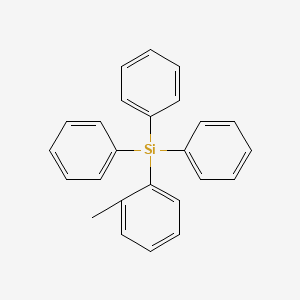
(O-Tolyl)triphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(O-Tolyl)triphenylsilane, with the chemical formula C25H22Si, is an organosilicon compound. It consists of a silicon atom bonded to three phenyl groups and one o-tolyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (O-Tolyl)triphenylsilane can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of o-tolylmagnesium bromide with triphenylchlorosilane under anhydrous conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes.
Industrial Production Methods: Industrial production of this compound often employs the Grignard reaction due to its high yield and efficiency. The process is scaled up in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (O-Tolyl)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Substitution: The phenyl or o-tolyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and catalysts such as palladium or nickel complexes.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(O-Tolyl)triphenylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the study of silicon-based biochemistry and as a model compound for understanding silicon’s role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of (O-Tolyl)triphenylsilane involves its ability to donate or accept electrons through its silicon atom. This property allows it to participate in various chemical reactions, such as hydrosilylation and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Triphenylsilane: Similar structure but lacks the o-tolyl group, making it less sterically hindered.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom, offering different reactivity and applications.
Phenylsilane: Contains one phenyl group and three hydrogen atoms, making it more reactive in certain reactions.
Uniqueness: (O-Tolyl)triphenylsilane is unique due to the presence of the o-tolyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific applications where other silanes may not perform as well.
Properties
CAS No. |
746-12-3 |
|---|---|
Molecular Formula |
C25H22Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(2-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-13-11-12-20-25(21)26(22-14-5-2-6-15-22,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-20H,1H3 |
InChI Key |
PJMJVVNHZOADSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)

![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)


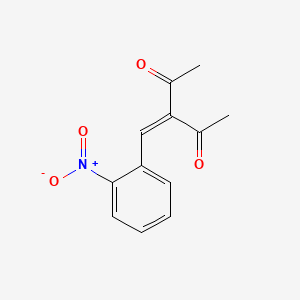
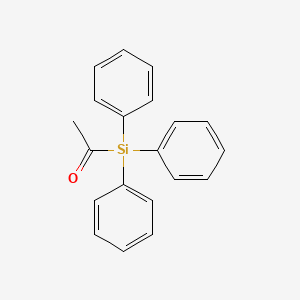

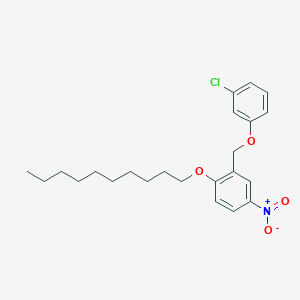
![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)



